molecular formula C14H18FNO2 B2990017 N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide CAS No. 1396791-41-5

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2990017
CAS No.: 1396791-41-5
M. Wt: 251.301
InChI Key: VNIYBENAYYAIKK-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a hydroxypropyl chain, and a fluorophenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.

    Introduction of the hydroxypropyl chain: This step involves the addition of a hydroxypropyl group to the cyclopropyl intermediate, often through a nucleophilic substitution reaction.

    Attachment of the fluorophenyl acetamide moiety: The final step involves the coupling of the hydroxypropyl-cyclopropyl intermediate with 4-fluorophenyl acetamide, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.

    Materials Science: Its unique structural features can be exploited in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the hydroxypropyl chain and fluorophenyl acetamide moiety can contribute to specific interactions with the target site. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxypropyl)-2-(4-fluorophenyl)acetamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.

    N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylacetamide: Lacks the fluorine atom, which can influence its electronic properties and reactivity.

Uniqueness

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide is unique due to the combination of its cyclopropyl group, hydroxypropyl chain, and fluorophenyl acetamide moiety. This combination imparts specific physicochemical properties and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c15-12-5-1-10(2-6-12)9-14(18)16-8-7-13(17)11-3-4-11/h1-2,5-6,11,13,17H,3-4,7-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIYBENAYYAIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)CC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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